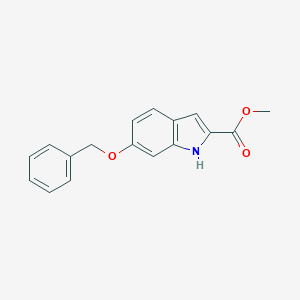

methyl 6-(benzyloxy)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-17(19)16-9-13-7-8-14(10-15(13)18-16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSULHLQFRMLEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405823 | |

| Record name | methyl 6-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103781-89-1 | |

| Record name | methyl 6-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate stands as a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. Its unique structural architecture, featuring the versatile indole nucleus, a benzyloxy protecting group, and a reactive carboxylate moiety, renders it a valuable building block for the synthesis of a diverse array of complex and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and an exploration of its reactivity and applications, empowering researchers to leverage this compound in their scientific endeavors.

Core Chemical and Physical Properties

This compound is a white to yellow solid, a characteristic that is important for its initial identification and handling in a laboratory setting.[1][2] A comprehensive summary of its key chemical and physical properties is presented in the table below, offering a quick reference for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅NO₃ | [2][3] |

| Molecular Weight | 281.31 g/mol | [2] |

| CAS Number | 103781-89-1 | [3] |

| Appearance | White to Yellow Solid | [1][2] |

| Boiling Point | 472.3°C at 760 mmHg | [1] |

| Flash Point | 239.5°C | [1] |

| Density | 1.253 g/cm³ | [1] |

| LogP | 3.53350 | [1] |

| Polar Surface Area | 51.32 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 5 | [1] |

Synthesis of this compound

Alternatively, a plausible route involves the benzylation of a pre-existing 6-hydroxyindole-2-carboxylate. This approach offers a direct way to introduce the required benzyloxy group at the desired position.

Below is a proposed, illustrative experimental protocol for the synthesis, drawing upon established methodologies for indole derivatization.

Illustrative Synthetic Protocol:

Step 1: Synthesis of Methyl 6-hydroxy-1H-indole-2-carboxylate

This precursor can be synthesized via several established indole synthetic routes, such as the Reissert or Fischer indole synthesis, starting from 2-amino-5-hydroxytoluene or a similarly substituted aniline.

Step 2: Benzylation of Methyl 6-hydroxy-1H-indole-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 6-hydroxy-1H-indole-2-carboxylate (1 equivalent) in a suitable anhydrous solvent such as acetone or dimethylformamide (DMF).

-

Addition of Base: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, making it a more potent nucleophile.

-

Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature. The choice of benzyl halide can influence the reaction rate, with benzyl bromide generally being more reactive.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific substrates and conditions but is typically in the range of 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Illustrative workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole and benzyl groups, a singlet for the methoxy protons, a singlet for the benzylic methylene protons, and a broad singlet for the N-H proton of the indole ring. The chemical shifts and coupling constants of the indole ring protons will be influenced by the electron-donating nature of the benzyloxy group at the 6-position.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 17 carbon atoms. The carbonyl carbon of the ester will appear at a characteristic downfield shift. The aromatic carbons of the indole and benzyl rings will have distinct chemical shifts, and the benzylic and methoxy carbons will also be readily identifiable.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (281.31). Common fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the benzylic ether bond, leading to a characteristic fragment at m/z 91 (tropylium ion).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the N-H stretching of the indole ring, C-H stretching of the aromatic and aliphatic groups, the C=O stretching of the ester, and the C-O stretching of the ether and ester groups.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three key functional components: the indole nucleus, the benzyloxy protecting group, and the methyl ester.

Caption: Key reactive sites and potential transformations of this compound.

4.1 Reactions at the Indole Nitrogen: The N-H proton of the indole ring can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This provides a straightforward method to introduce various substituents at the nitrogen atom, further diversifying the molecular scaffold.

4.2 Reactions involving the Ester Group: The methyl ester functionality is a versatile handle for various transformations.

-

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 6-(benzyloxy)-1H-indole-2-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

-

Amidation: The ester can be converted to amides by reaction with amines, often facilitated by heating or the use of catalysts. This is a common strategy in drug discovery for introducing diversity and modulating the pharmacokinetic properties of a molecule.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (6-(benzyloxy)-1H-indol-2-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH₄).

4.3 Reactions involving the Benzyloxy Group: The benzyloxy group serves as a protecting group for the 6-hydroxy functionality. It can be cleaved under various conditions, most commonly by catalytic hydrogenation (e.g., using H₂ over Pd/C), to reveal the free hydroxyl group. This deprotection step is often a crucial final step in the synthesis of bioactive molecules where a free phenol is required for biological activity.

4.4 Electrophilic Substitution on the Indole Ring: The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position. However, the reactivity of the C3 position in this specific molecule will be influenced by the electron-withdrawing nature of the carboxylate group at C2.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide range of biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities.

-

Anticancer Agents: The 6-hydroxyindole moiety, which can be unmasked from the benzyloxy group, is a key structural feature in some natural and synthetic compounds with anticancer properties. This compound serves as a precursor to such molecules, allowing for the late-stage introduction of the free phenol.

-

HIV-1 Integrase Inhibitors: Substituted indole-2-carboxylic acids have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. This compound can be a crucial intermediate in the synthesis of analogues with improved potency and pharmacokinetic profiles.

-

Neurological Disorders: Indole derivatives are known to interact with various receptors and enzymes in the central nervous system. This compound can be used to synthesize novel ligands for targets involved in neurological disorders.

The ability to functionalize the indole nitrogen, the carboxylate group, and to deprotect the 6-hydroxy group provides medicinal chemists with a versatile platform for generating libraries of compounds for high-throughput screening and lead optimization.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Based on available data, the compound is harmful if swallowed and may cause skin and eye irritation.[2] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined chemical properties, coupled with its versatile reactivity, make it an invaluable tool for the construction of complex molecular architectures with diverse biological functions. This guide has provided a foundational understanding of this compound, from its synthesis and characterization to its synthetic applications. It is our hope that this information will serve as a valuable resource for researchers and scientists, enabling them to unlock the full potential of this versatile building block in their pursuit of novel therapeutic agents.

References

methyl 6-(benzyloxy)-1H-indole-2-carboxylate CAS number 103781-89-1

An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate (CAS: 103781-89-1)

Introduction

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. As a member of the indole family, a privileged scaffold found in numerous natural products and therapeutic agents, this compound serves as a versatile intermediate for constructing more complex molecular architectures.[1] Its structure is characterized by an indole core, a methyl ester at the 2-position, and a benzyloxy protecting group at the 6-position. This specific arrangement of functional groups makes it particularly valuable for the synthesis of targeted therapies, most notably inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in cancer immunotherapy.[2][3] This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications for researchers and drug development professionals.

Compound Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its effective use in research and development.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 103781-89-1[4] |

| Molecular Formula | C₁₇H₁₅NO₃[5] |

| Molecular Weight | 281.31 g/mol [5] |

| IUPAC Name | methyl 6-(phenylmethoxy)-1H-indole-2-carboxylate[4] |

| Synonyms | Methyl 6-benzyloxyindole-2-carboxylate, 6-benzyloxy-1H-indole-2-carboxylic acid methyl ester[4] |

| InChIKey | GSULHLQFRMLEEO-UHFFFAOYSA-N[4] |

| SMILES | O(CC1C=CC=CC=1)C1C=CC2C=C(C(=O)OC)NC=2C=1[4] |

Physicochemical Data

The properties of this compound dictate its handling, storage, and behavior in reaction systems. The compound typically appears as a white to light yellow solid.[4][5]

| Property | Value | Source |

| Appearance | White to Yellow Solid | [4][6] |

| Boiling Point | 472.3°C at 760 mmHg | [4] |

| Density | 1.253 g/cm³ | [4] |

| Flash Point | 239.5°C | [4] |

| logP (XlogP) | 3.9 (Computed) | [4] |

| Storage Temperature | Room temperature or 2-8°C | [5][7] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 5 | [4] |

Synthesis and Mechanistic Considerations

While various methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis provides a reliable and versatile route for preparing substituted indoles like this compound. This pathway begins with a suitably substituted nitrotoluene, which is converted into an enamine and subsequently reduced and cyclized to form the indole ring.

The causality behind this synthetic choice lies in its tolerance for various functional groups and the accessibility of starting materials. The synthesis begins with the protection of a phenol, followed by the formation of the indole scaffold.

Caption: Plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for indole synthesis, such as the Leimgruber-Batcho reaction.[8]

Step 1: Benzyl Protection of 4-Hydroxy-3-nitrotoluene

-

To a stirred solution of 4-hydroxy-3-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (1.2 eq).

-

Add benzyl chloride (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 90°C and stir for 3-4 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the mixture, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-benzyloxy-2-nitrotoluene.

-

Rationale: Potassium carbonate is a suitable base for deprotonating the phenol, facilitating the Williamson ether synthesis with benzyl chloride. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

-

Step 2: Enamine Formation

-

Dissolve the 6-benzyloxy-2-nitrotoluene (1.0 eq) from the previous step in fresh DMF.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the solution to reflux (around 110°C) for 3 hours under a nitrogen atmosphere.

-

Remove the volatile components on a rotary evaporator to yield the crude enamine, (E)-β-dimethylamino-6-(benzyloxy)-2-nitrostyrene, which can be purified by recrystallization.

-

Rationale: DMF-DMA reacts with the activated methyl group of the nitrotoluene to form a stable enamine intermediate, which is the direct precursor to the indole ring.[8]

-

Step 3: Reductive Cyclization and Esterification

-

Dissolve the enamine (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The reaction involves the reduction of the nitro group to an amine, which spontaneously cyclizes to form the indole ring.

-

After the reaction is complete, filter the catalyst through Celite.

-

The resulting indole can be esterified. A common method is the reaction of the corresponding indole-2-carboxylic acid (which can be formed via other routes) with methanol under acidic conditions (e.g., H₂SO₄) or by converting the acid to an acid chloride followed by reaction with methanol. For direct conversion, advanced methods might be employed.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features based on known data for similar indole carboxylates.[9][10]

-

¹H NMR: Expected signals would include a singlet for the N-H proton (typically > 10 ppm), aromatic protons on the indole core and the benzyl group (in the 6.8-7.8 ppm range), a singlet for the benzylic CH₂ protons (~5.1 ppm), and a singlet for the methyl ester protons (~3.9 ppm).

-

¹³C NMR: Key signals would include the ester carbonyl carbon (~162 ppm), aromatic carbons of the indole and benzyl rings (100-140 ppm), the benzylic CH₂ carbon (~70 ppm), and the methyl ester carbon (~52 ppm).[11]

-

Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ would be at m/z = 281.31.

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound lies in its role as a versatile intermediate. The functional groups are strategically placed for sequential modification.

-

The Methyl Ester: The C-2 ester is a convenient handle for conversion into other functional groups. It can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation, a common step in drug synthesis.[11][12] Alternatively, it can be reduced to an alcohol.

-

The Benzyl Ether: The 6-benzyloxy group serves as a robust protecting group for the phenol. It is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation (hydrogenolysis) to unmask the hydroxyl group for further functionalization.

-

The Indole N-H: The nitrogen can be alkylated or acylated to introduce further diversity into the molecular scaffold.[1]

Role as an Intermediate for IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that suppresses the immune system by catabolizing tryptophan.[2][13] Inhibiting IDO1 is a major therapeutic strategy in immuno-oncology. Many potent IDO1 inhibitors are built upon the indole scaffold. This compound provides the core structure needed for the synthesis of these inhibitors. The ester can be converted to an amide, and the protected phenol at the 6-position allows for late-stage modifications after the core is assembled.[3]

Caption: Use as a key intermediate for IDO1 inhibitor synthesis.

Experimental Protocol: Saponification to Carboxylic Acid

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, preparing it for amide coupling.

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) monohydrate (2.0-3.0 eq).

-

Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, acidify the mixture to pH ~2-3 with 1N HCl.

-

A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Rationale: Saponification is a standard ester hydrolysis method. LiOH is often preferred as it can be effective at room temperature, minimizing potential side reactions.

-

Safety and Handling

According to available safety data, this compound should be handled with care in a laboratory setting.[5][6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place, as recommended at either room temperature or refrigerated (2-8°C).[5][7]

Conclusion

This compound (CAS: 103781-89-1) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, featuring strategically placed and modifiable functional groups, makes it an ideal starting point for the synthesis of complex, high-value molecules, particularly in the pursuit of novel cancer immunotherapies like IDO1 inhibitors. This guide has provided a technical foundation for its synthesis, properties, and application, underscoring its significance for researchers dedicated to advancing medicinal chemistry.

References

- 1. jbarbiomed.com [jbarbiomed.com]

- 2. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 103781-89-1(this compound) | Kuujia.com [kuujia.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. 103781-89-1|this compound|BLD Pharm [bldpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tetratek.com.tr [tetratek.com.tr]

- 10. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]

- 11. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]

- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

structure of methyl 6-(benzyloxy)-1H-indole-2-carboxylate

An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid indole core, substituted at strategic positions, offers a versatile scaffold for the development of novel therapeutic agents. The indole nucleus is a privileged structure, frequently found in molecules with significant biological activity, including anti-viral and anti-cancer properties.[1][2][3] This guide provides a comprehensive technical overview of the molecule's structure, physicochemical properties, state-of-the-art synthesis protocols, and detailed spectroscopic characterization. We will delve into the causality behind synthetic choices and analytical interpretations, offering field-proven insights for professionals engaged in drug discovery and development.

Molecular Structure and Physicochemical Profile

The structural architecture of this compound is defined by three key components: a planar indole ring system, a methyl ester at the 2-position, and a benzyloxy substituent at the 6-position. This combination of functionalities dictates its chemical reactivity and potential for biological interactions.

-

Indole Core : A bicyclic aromatic heterocycle that serves as the foundational scaffold. Its electron-rich nature and planarity are crucial for interactions with biological targets.

-

Methyl Ester (C2-position) : An electron-withdrawing group that modulates the electronic properties of the indole ring. It serves as a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol.

-

Benzyloxy Group (C6-position) : This group serves a dual purpose. It acts as a stable protecting group for a phenol functionality and its bulky, lipophilic nature can significantly influence the molecule's pharmacokinetic profile and binding affinity.

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 103781-89-1 | [4][5][6] |

| Molecular Formula | C₁₇H₁₅NO₃ | [4][6] |

| Molecular Weight | 281.31 g/mol | [5][6] |

| Appearance | White to Light Yellow Solid | [6][7] |

| Boiling Point | 472.3°C at 760 mmHg | [4][7] |

| Density | 1.253 g/cm³ | [4][7] |

| Flash Point | 239.5°C | [4][7] |

| Storage | Sealed in dry, room temperature or 2-8°C | [5][6] |

Synthesis Pathway: The Leimgruber-Batcho Indole Synthesis

While several methods exist for indole synthesis, such as the well-known Fischer synthesis[8][9][10], the Leimgruber-Batcho synthesis is particularly effective for producing highly substituted indoles from readily available ortho-nitrotoluene precursors.[11][12] This method offers significant advantages, including high yields, mild reaction conditions, and broad functional group tolerance, making it a preferred strategy in industrial and academic settings.[11][12]

The synthesis is a robust two-step process: (1) formation of a reactive enamine intermediate, and (2) subsequent reductive cyclization to form the indole ring.

Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Enamine Formation from 4-(Benzyloxy)-2-nitrotoluene

-

Rationale : This step leverages the acidity of the methyl group on the nitrotoluene, which is enhanced by the electron-withdrawing nitro group. Condensation with an N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a stable, highly conjugated enamine intermediate.[11][13] The use of pyrrolidine often accelerates the reaction by forming a more reactive enamine.[11][14]

-

Procedure : a. Dissolve 4-(benzyloxy)-2-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF). b. To the solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).[14] c. Heat the mixture at reflux (e.g., 110°C) under a nitrogen atmosphere for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[14] d. Upon completion, cool the reaction to room temperature and remove the volatile components under reduced pressure. The resulting red crystalline solid is the desired enamine intermediate, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

Rationale : The critical step involves the reduction of the nitro group to an amine. This newly formed amine undergoes a rapid intramolecular cyclization onto the enamine, followed by the elimination of pyrrolidine to yield the aromatic indole ring.[11][15] Raney Nickel with hydrazine is a highly effective and common reducing system for this transformation.[11][14]

-

Procedure : a. Dissolve the enamine intermediate from Step 1 (1.0 eq) in a solvent mixture, such as tetrahydrofuran (THF) and methanol.[14] b. Carefully add a catalytic amount of Raney Nickel slurry under a nitrogen atmosphere. c. Add 85% hydrazine hydrate (2-3 eq) dropwise. Caution : This addition is exothermic and results in vigorous gas evolution (N₂ and H₂).[11][14] Maintain the temperature between 45-50°C. d. Stir the reaction for 2-3 hours after the final addition of hydrazine until the starting material is consumed (monitored by TLC). e. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, and wash the pad with the reaction solvent. f. Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization to afford pure this compound.

Workflow Visualization

Caption: Leimgruber-Batcho synthesis workflow.

Structural Elucidation via Spectroscopic Analysis

The definitive is confirmed through a combination of modern spectroscopic techniques. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected signals for this compound are highly characteristic.

| ¹H NMR | Approx. δ (ppm) | Multiplicity | Assignment |

| Indole NH | ~9.0-10.0 | br s | H-1 |

| Aromatic | ~7.2-7.6 | m | Benzyl-H & Indole H-4, H-5, H-7 |

| Aromatic | ~7.0-7.1 | s | Indole H-3 |

| Methylene | ~5.1 | s | -O-CH₂-Ph |

| Methyl Ester | ~3.9 | s | -COOCH₃ |

| ¹³C NMR | Approx. δ (ppm) | Assignment |

| Ester Carbonyl | ~162 | C=O |

| Aromatic | ~155 | C-6 |

| Aromatic | ~137 | Benzyl C-ipso |

| Aromatic | ~120-135 | Indole & Benzyl Cs |

| Aromatic | ~103-115 | Indole Cs |

| Methylene | ~70 | -O-CH₂-Ph |

| Methyl Ester | ~52 | -COOCH₃ |

Data are predictive and based on analogous structures. Actual values may vary depending on solvent and instrument.[16][17][18][19]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern, which helps verify the structure.

-

Molecular Ion (M⁺) : The primary peak would be observed at m/z = 281, corresponding to the molecular weight of the compound.[4][20]

-

Key Fragmentation : A prominent and diagnostic peak is expected at m/z = 91. This corresponds to the highly stable tropylium cation ([C₇H₇]⁺), a classic fragmentation product of compounds containing a benzyl group.[18] Another likely fragment would be the loss of the benzyl group, resulting in a peak at m/z = 190.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Functional Group | Approx. Wavenumber (cm⁻¹) |

| N-H Stretch (Indole) | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Ester) | 1700 - 1720 |

| Aromatic C=C Bending | 1500 - 1600 |

| C-O Stretch (Ether & Ester) | 1050 - 1250 |

Applications in Drug Discovery and Development

This compound is not an end product but a highly valuable intermediate. Its functional groups are poised for a variety of subsequent chemical transformations, allowing for the rapid generation of diverse molecular libraries for screening.

-

Scaffold for Bioactive Molecules : The indole-2-carboxylate core is a key feature in a number of compounds investigated for therapeutic use, including HIV integrase inhibitors.[3]

-

Versatile Chemical Handles : The molecule offers three primary sites for modification:

-

N1-Position (Indole Nitrogen) : Can be readily alkylated or acylated to explore structure-activity relationships (SAR) around the indole core.

-

C2-Position (Ester) : Can be hydrolyzed to the carboxylic acid, which is often a key pharmacophore for interacting with biological targets, or converted to an amide.

-

C6-Position (Benzyloxy Group) : Can be debenzylated via catalytic hydrogenation to reveal a phenol. This phenol is a versatile handle for introducing new substituents through etherification or other reactions.

-

Potential Derivatization Pathways

Caption: Key derivatization pathways from the core molecule.

Conclusion

This compound is a compound of significant strategic importance in synthetic chemistry. Its structure has been definitively established through a suite of spectroscopic methods, and its synthesis is efficiently achieved via the robust Leimgruber-Batcho protocol. For researchers and drug development professionals, this molecule represents a versatile platform, offering multiple avenues for modification to generate novel compounds with therapeutic potential. A thorough understanding of its properties and synthesis is fundamental to leveraging its full potential in the quest for new medicines.

References

- 1. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. METHYL 6-BENZYLOXYINDOLE-2-CARBOXYLATE | 103781-89-1 [chemnet.com]

- 5. 103781-89-1|this compound|BLD Pharm [bldpharm.com]

- 6. METHYL 6-BENZYLOXYINDOLE-2-CARBOXYLATE | 103781-89-1 [amp.chemicalbook.com]

- 7. 103781-89-1(this compound) | Kuujia.com [kuujia.com]

- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. youtube.com [youtube.com]

- 16. rsc.org [rsc.org]

- 17. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]

- 18. 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum [chemicalbook.com]

- 19. mdpi.com [mdpi.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

methyl 6-(benzyloxy)-1H-indole-2-carboxylate molecular weight

An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological receptors.[1] This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block used in the synthesis of complex pharmaceutical agents. We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway with mechanistic considerations, detail methods for its analytical characterization, and explore its applications as a strategic intermediate in drug discovery programs, particularly in oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Core Physicochemical and Structural Properties

This compound is a stable, solid organic compound at room temperature, typically appearing as a white to light yellow solid.[2][3][4] Its structure features a central indole ring system functionalized with a methyl ester at the 2-position and a benzyloxy (benzyl ether) group at the 6-position. The benzyloxy group serves as a common and stable protecting group for a phenol, which can be readily removed in later synthetic steps to yield a hydroxyl group for further functionalization.

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source(s) |

| Molecular Weight | 281.31 g/mol | [3][4][5] |

| Exact Mass | 281.10525 Da | [2] |

| Molecular Formula | C₁₇H₁₅NO₃ | [2][3][4][5][6] |

| CAS Number | 103781-89-1 | [2][3][4][5] |

| Appearance | White to Yellow Solid | [2][3][4] |

| Boiling Point | 472.3°C at 760 mmHg | [2] |

| Density | 1.253 g/cm³ | [2] |

| Flash Point | 239.5°C | [2] |

| LogP (XlogP) | 3.9 (Computed) | [2] |

| Topological Polar Surface Area | 51.3 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| SMILES | O(CC1C=CC=CC=1)C1C=CC2C=C(C(=O)OC)NC=2C=1 | [2] |

| InChIKey | GSULHLQFRMLEEO-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Considerations

As a key building block, the synthesis of this compound must be efficient and reliable. While numerous methods for indole synthesis exist, a common and effective approach involves the reductive cyclization of a suitably substituted nitrophenyl precursor. This strategy is advantageous due to the wide availability of starting materials.

Representative Synthetic Protocol

The following protocol outlines a plausible and widely applicable method analogous to established indole syntheses, such as the Bartoli or a modified Reissert indole synthesis. The causality behind this workflow is the strategic use of the nitro group as a precursor to the indole nitrogen, which directs the cyclization to form the pyrrole ring portion of the indole nucleus.

Step 1: Condensation Reaction The synthesis begins with the condensation of a substituted 2-nitrotoluene, such as 4-(benzyloxy)-1-methyl-2-nitrobenzene, with diethyl oxalate in the presence of a strong base like sodium ethoxide. This reaction forms an intermediate pyruvate derivative. The base is critical as it deprotonates the methyl group of the nitrotoluene, forming a carbanion that acts as the nucleophile, attacking the electrophilic carbonyl of the oxalate.

Step 2: Reductive Cyclization The resulting phenylpyruvate intermediate is then subjected to reductive cyclization. This is typically achieved using a reducing agent such as zinc or iron in acetic acid, or through catalytic hydrogenation (e.g., H₂ over Pd/C). This process simultaneously reduces the nitro group to an amine and facilitates an intramolecular condensation (cyclization) between the newly formed amine and the adjacent ketone, followed by dehydration to form the indole ring.

Step 3: Esterification If the cyclization yields the carboxylic acid, a final esterification step with methanol under acidic conditions (e.g., H₂SO₄ or HCl gas) produces the target methyl ester.

Caption: A representative three-step workflow for the synthesis of the target compound.

Analytical Characterization: A Self-Validating System

To ensure structural integrity and purity, a multi-technique analytical approach is mandatory. Each technique provides orthogonal data that, when combined, offers unambiguous confirmation of the molecule's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for structural elucidation. The spectrum is expected to show distinct signals for the aromatic protons on both the indole and benzyl rings, a characteristic singlet for the N-H proton of the indole, a singlet for the benzylic CH₂ protons, and a singlet for the methyl ester (OCH₃) protons. The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the substitution pattern.

-

¹³C NMR: This provides a carbon count and information about the electronic environment of each carbon atom. Key signals would include those for the ester carbonyl carbon, the carbons of the two aromatic rings, the benzylic CH₂ carbon, and the methyl ester carbon.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should reveal a molecular ion peak [M+H]⁺ corresponding to the exact mass of 281.10525 Da.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic absorption bands include a sharp peak around 3300-3400 cm⁻¹ for the N-H stretch, a strong peak around 1700-1720 cm⁻¹ for the C=O stretch of the ester, and bands in the 1000-1300 cm⁻¹ region for the C-O stretches of the ester and ether linkages.

Applications in Research and Drug Development

This compound is not typically an end-product therapeutic but rather a highly valuable intermediate scaffold for the synthesis of more complex, biologically active molecules.[5] Its utility stems from the strategic placement of its functional groups, which allows for selective chemical modifications.

The indole-2-carboxylic acid moiety has been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[7] The core structure can chelate essential magnesium ions in the enzyme's active site, while modifications at other positions on the indole ring can enhance binding affinity and pharmacokinetic properties.[7]

Furthermore, substituted indole derivatives have demonstrated a wide range of biological activities, including potent antitumor properties.[8] The ability to deprotect the benzyloxy group to a phenol at a late stage in a synthesis allows for the introduction of diverse functionalities at the 6-position, enabling the generation of large chemical libraries for screening against various therapeutic targets.

Caption: Role as a versatile scaffold for chemical library synthesis.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.

Table 2: GHS Hazard and Precautionary Information

| Category | Statement | Source(s) |

| Signal Word | Warning | [3][4] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][3][4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3][4] |

Handling: Researchers should handle this compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage: The compound should be stored in a tightly sealed container in a dry environment at room temperature.[3][5]

Conclusion

This compound is a well-characterized chemical entity with a molecular weight of 281.31 g/mol . More than just a simple chemical, it represents a strategic tool in the arsenal of medicinal chemists. Its defined physicochemical properties, established synthetic routes, and, most importantly, its versatile structure make it an indispensable building block for the discovery of next-generation therapeutics. Its application in developing novel agents against HIV and cancer underscores the enduring importance of the indole scaffold in modern drug development.

References

- 1. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 103781-89-1(this compound) | Kuujia.com [kuujia.com]

- 3. METHYL 6-BENZYLOXYINDOLE-2-CARBOXYLATE | 103781-89-1 [amp.chemicalbook.com]

- 4. METHYL 6-BENZYLOXYINDOLE-2-CARBOXYLATE | 103781-89-1 [amp.chemicalbook.com]

- 5. 103781-89-1|this compound|BLD Pharm [bldpharm.com]

- 6. pschemicals.com [pschemicals.com]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its many derivatives, the indole-2-carboxylate framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities of indole-2-carboxylate derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential.

Antiviral Activity: A Prominent Scaffold for HIV-1 Integrase Inhibition

Indole-2-carboxylate derivatives have demonstrated significant promise as antiviral agents, particularly as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][2][3][4][5]

Mechanism of Action

HIV-1 integrase facilitates the insertion of the viral DNA into the host genome, a critical step for viral propagation.[1][4] Indole-2-carboxylate derivatives have been shown to inhibit the strand transfer activity of this enzyme. The core mechanism involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase by the indole core and the C2 carboxyl group.[1][2][4] This interaction prevents the enzyme from binding to and processing the viral DNA, thus halting the integration process.

Structural optimizations, such as the introduction of a long branch at the C3 position of the indole core, can enhance the interaction with a hydrophobic cavity near the active site, further increasing inhibitory potency.[1][4] Additionally, substitutions at the C6 position with halogenated benzene rings can lead to π-π stacking interactions with the viral DNA, contributing to the overall inhibitory effect.[2][3]

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of the Indole Nucleus: A Technical Guide to Its Synthesis, from Classic Reactions to Modern Innovations

Abstract

The indole scaffold represents one of the most privileged heterocyclic systems in medicinal chemistry and natural products, forming the core of a vast array of bioactive molecules. Its synthesis has captivated and challenged chemists for over a century, leading to the development of a rich and diverse portfolio of synthetic methodologies. This in-depth technical guide provides a comprehensive exploration of the discovery and history of key indole synthesis methods. We delve into the mechanistic underpinnings and practical considerations of seminal named reactions, from the venerable Fischer synthesis to the robust Leimgruber-Batcho protocol. Furthermore, we examine the transformative impact of transition-metal catalysis, which has redefined the landscape of indole construction in the modern era. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical overview but also field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a forward-looking perspective on the enduring quest for novel and efficient routes to this indispensable heterocyclic core.

Introduction: The Dawn of Indole Chemistry

The story of indole is intrinsically linked to the vibrant history of the dye industry. The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origin from the treatment of the indigo dye with fuming sulfuric acid. The initial isolation of the parent heterocycle is credited to Adolf von Baeyer in 1866, who achieved this milestone by reducing oxindole with zinc dust.[1] Just a few years later, in 1869, Baeyer and Adolph Emmerling reported the first rational synthesis of indole from ortho-nitrocinnamic acid, a reaction now known as the Baeyer-Emmerling indole synthesis.[2][3] This seminal work laid the foundation for over 150 years of innovation in the construction of this critical pharmacophore.

The indole nucleus is not merely a synthetic curiosity; it is a cornerstone of biochemistry. It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast family of complex natural products known as indole alkaloids, which exhibit a wide spectrum of biological activities.[4] This inherent biological relevance has been the primary driving force behind the relentless pursuit of new and improved methods for indole synthesis. This guide will navigate the historical evolution of these methods, from the classical named reactions that form the bedrock of heterocyclic chemistry to the sophisticated transition-metal-catalyzed approaches that offer unprecedented efficiency and functional group tolerance.

The Classical Era: Foundational Name Reactions in Indole Synthesis

The late 19th and early 20th centuries witnessed the discovery of several robust and versatile methods for indole synthesis, many of which are still in widespread use today. These "name reactions" are a testament to the ingenuity of their discoverers and provide a fundamental toolkit for the construction of the indole ring system.

The Fischer Indole Synthesis (1883)

Arguably the most famous and widely utilized method for indole synthesis, the Fischer indole synthesis was discovered by Hermann Emil Fischer in 1883.[5][6][7] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[8]

Mechanism and Causality: The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid and polyphosphoric acid to Lewis acids such as zinc chloride and boron trifluoride.[8] The reaction proceeds through a key[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the arylhydrazone. This rearrangement is the crucial carbon-carbon bond-forming step. The subsequent cyclization and elimination of ammonia lead to the aromatic indole ring. The strength of the acid and the reaction temperature are often modulated to optimize the yield and prevent side reactions, particularly with sensitive substrates. The reaction is typically heated to facilitate the sigmatropic rearrangement and the final aromatization step.

Experimental Protocol: Synthesis of 2-phenylindole via Fischer Indole Synthesis

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid and reflux the mixture for 1 hour to form the phenylhydrazone.

-

Cyclization: Cool the mixture and add polyphosphoric acid. Heat the reaction mixture to 100-120 °C for 1-2 hours.

-

Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

-

Isolation: The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-phenylindole.

Applications in Drug Development: The Fischer indole synthesis has been instrumental in the synthesis of numerous pharmaceuticals. A prominent example is the synthesis of the anti-inflammatory drug Indomethacin .[9] Another significant application is in the synthesis of the triptan class of anti-migraine drugs, such as Sumatriptan .[8][10]

The Bischler-Möhlau Indole Synthesis (1892)

Discovered independently by August Bischler and Richard Möhlau, this method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[3][11][12] While historically significant, the classical Bischler-Möhlau synthesis often suffers from harsh reaction conditions and the formation of regioisomeric mixtures, which has limited its widespread application.[3]

Mechanism and Causality: The reaction is believed to proceed through the initial formation of an α-arylaminoketone intermediate. Subsequent cyclization, which is the key bond-forming step, can occur through a complex pathway involving a second molecule of the arylamine. The harsh conditions, typically heating at high temperatures, are necessary to drive the electrophilic cyclization onto the electron-rich aromatic ring and the subsequent dehydration to form the indole. Modern modifications, such as the use of microwave irradiation, have been developed to improve yields and reduce reaction times.[11]

The Reissert Indole Synthesis (1897)

The Reissert synthesis provides a route to indoles starting from ortho-nitrotoluene and diethyl oxalate.[13][14] This method is particularly useful for the synthesis of indole-2-carboxylic acids, which can be subsequently decarboxylated to afford the parent indole.

Mechanism and Causality: The reaction is initiated by a base-catalyzed condensation of the acidic methyl group of ortho-nitrotoluene with diethyl oxalate. The resulting ortho-nitrophenylpyruvic ester is then subjected to reductive cyclization. The choice of reducing agent is crucial; typically, zinc in acetic acid or catalytic hydrogenation is employed to reduce the nitro group to an amine, which then spontaneously cyclizes onto the adjacent ketone. The use of a strong base like potassium ethoxide is necessary to deprotonate the weakly acidic methyl group of the starting material.[13]

Experimental Protocol: Synthesis of Indole-2-carboxylic acid via Reissert Synthesis

-

Condensation: In a flame-dried flask under an inert atmosphere, dissolve potassium ethoxide (1.1 eq) in absolute ethanol. Add a solution of ortho-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: The resulting potassium salt of the pyruvic ester is filtered and washed with ether.

-

Reductive Cyclization: Suspend the salt in a mixture of acetic acid and water. Add zinc dust portion-wise while maintaining the temperature below 40 °C. Stir for 2-3 hours after the addition is complete.

-

Isolation: Filter the reaction mixture to remove excess zinc. The filtrate is cooled to induce crystallization of indole-2-carboxylic acid. The product is collected by filtration and washed with cold water.

The Madelung Indole Synthesis (1912)

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-ortho-toluidine at high temperatures using a strong base.[15] The classical conditions are often harsh, requiring temperatures of 200-400 °C and strong bases like sodium or potassium alkoxides.[15]

Mechanism and Causality: The high temperature and strong base are necessary to facilitate the deprotonation of both the amide nitrogen and the benzylic methyl group, forming a dianion. This is followed by an intramolecular nucleophilic attack of the benzylic carbanion on the amide carbonyl. The harsh conditions have limited the substrate scope of the classical Madelung synthesis. However, modern variations, often referred to as the Madelung-Houlihan variation, utilize organolithium bases at much lower temperatures, significantly expanding the utility of this method.[16]

The Nenitzescu Indole Synthesis (1929)

Discovered by Costin Nenitzescu, this reaction provides a direct route to 5-hydroxyindole derivatives through the condensation of a benzoquinone with a β-aminocrotonic ester.[17][18][19]

Mechanism and Causality: The reaction is initiated by a Michael addition of the enamine to the benzoquinone, followed by a cyclization and subsequent elimination of water to form the indole ring. The reaction is typically carried out in a polar solvent to facilitate the ionic intermediates. The 5-hydroxyindole products are of significant interest as they are precursors to important biological molecules, including the neurotransmitter serotonin.[17]

The Modern Era: Transition-Metal Catalysis and Beyond

The latter half of the 20th century and the beginning of the 21st century have seen a paradigm shift in indole synthesis, largely driven by the advent of transition-metal catalysis. These modern methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to their classical counterparts.

The Leimgruber-Batcho Indole Synthesis (Disclosed 1976)

This powerful and versatile two-step synthesis has become a workhorse in the pharmaceutical industry due to its high yields, mild conditions, and the ready availability of starting materials.[1] The synthesis begins with the reaction of an ortho-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. This is followed by a reductive cyclization to yield the indole.[1]

Mechanism and Causality: The first step takes advantage of the acidity of the methyl group of the ortho-nitrotoluene, which is enhanced by the electron-withdrawing nitro group. The subsequent reductive cyclization of the enamine can be achieved with a variety of reducing agents, including palladium on carbon with hydrogen gas, or Raney nickel with hydrazine.[1] The choice of reducing agent can be tailored to the specific substrate and the presence of other functional groups.

Experimental Protocol: General Procedure for Leimgruber-Batcho Indole Synthesis

-

Enamine Formation: A mixture of the ortho-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (1.5 eq), and pyrrolidine (0.1 eq) in dimethylformamide (DMF) is heated at 110 °C for 2-4 hours. The reaction is then cooled, and the solvent is removed under reduced pressure.

-

Reductive Cyclization: The crude enamine is dissolved in a suitable solvent, such as methanol or ethyl acetate. A palladium on carbon catalyst (5-10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: The catalyst is removed by filtration through celite, and the solvent is evaporated. The crude indole is then purified by flash chromatography or recrystallization.

Palladium-Catalyzed Indole Syntheses

The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and indole synthesis is no exception. Several powerful methods have emerged that rely on palladium catalysis to construct the indole ring.

This method involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[20]

First reported by Richard C. Larock in 1991, this powerful heteroannulation reaction involves the palladium-catalyzed reaction of an ortho-iodoaniline with a disubstituted alkyne to produce a 2,3-disubstituted indole.[21] The choice of palladium catalyst and ligands is crucial for the success of the reaction.

While not a direct indole synthesis in its most common form, the Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[22][23] It has been ingeniously applied to the synthesis of indoles through intramolecular cyclization strategies, often starting from suitably functionalized aryl halides.[24]

Comparative Overview of Key Indole Synthesis Methods

| Synthesis Method | Key Starting Materials | Key Reagents | General Conditions | Advantages | Limitations |

| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Heating | Versatile, widely applicable, readily available starting materials.[8] | Can be harsh, may produce regioisomers with unsymmetrical ketones. |

| Bischler-Möhlau | α-Haloketone, Arylamine | Excess arylamine | High temperature | Forms 2-arylindoles. | Harsh conditions, often low yields, formation of mixtures.[3] |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Strong base, Reducing agent | Multi-step | Good for indole-2-carboxylic acids. | Limited to specific substitution patterns.[13] |

| Madelung | N-acyl-o-toluidine | Strong base | High temperature (classical) | Synthesizes 2-substituted indoles. | Very harsh classical conditions.[15] |

| Nenitzescu | Benzoquinone, Enamine | Typically acid or thermal | Mild to moderate heating | Direct synthesis of 5-hydroxyindoles.[17] | Limited to specific enamine and quinone substrates. |

| Leimgruber-Batcho | o-Nitrotoluene, Formamide acetal | Reducing agent (e.g., Pd/C, H₂) | Two steps, generally mild | High yields, mild conditions, versatile.[1] | Requires ortho-nitrotoluene starting materials. |

| Larock | o-Haloaniline, Alkyne | Palladium catalyst, Base | Mild to moderate heating | Convergent, good for 2,3-disubstituted indoles.[21] | Requires palladium catalyst, potential for catalyst poisoning. |

Conclusion and Future Outlook

The journey of indole synthesis, from Baeyer's initial isolation to the sophisticated catalytic methods of the modern era, is a compelling narrative of chemical innovation. The classical named reactions, each with its unique strengths and limitations, have provided the foundational logic for the construction of this vital heterocycle. They remain indispensable tools in the synthetic chemist's arsenal, particularly for large-scale applications where cost and simplicity are paramount.

The advent of transition-metal catalysis has undeniably ushered in a new age of indole synthesis, characterized by milder conditions, enhanced functional group tolerance, and the ability to forge previously challenging bonds with remarkable precision. As we look to the future, the field will undoubtedly continue to evolve, driven by the principles of green chemistry, the development of more efficient and sustainable catalysts, and the ever-present demand for novel indole-containing molecules in drug discovery and materials science. The enduring legacy of the indole nucleus ensures that the quest for its synthesis will remain a vibrant and fruitful area of chemical research for the foreseeable future.

References

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis [drugfuture.com]

- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. synarchive.com [synarchive.com]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. Fischer_indole_synthesis [chemeurope.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 12. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 13. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 14. Reissert_indole_synthesis [chemeurope.com]

- 15. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 16. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 18. synarchive.com [synarchive.com]

- 19. researchgate.net [researchgate.net]

- 20. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

In-Depth Technical Guide: Physical Properties of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate

A comprehensive analysis of the physicochemical characteristics of a key indole intermediate for researchers, scientists, and drug development professionals.

Introduction

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate, with the CAS Number 103781-89-1, is a significant heterocyclic compound within the indole family. Indole derivatives are fundamental scaffolds in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. This particular derivative, featuring a benzyloxy substitution at the 6-position and a methyl ester at the 2-position, serves as a valuable intermediate in the synthesis of more complex molecules targeted for therapeutic applications. Understanding its physical properties is paramount for its effective use in synthetic chemistry, process development, and formulation studies. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, based on available data.

Molecular Structure and Identification

The structural representation of this compound is crucial for understanding its chemical behavior.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 103781-89-1 |

| Molecular Formula | C₁₇H₁₅NO₃ |

| Molecular Weight | 281.31 g/mol |

| IUPAC Name | This compound |

| Synonyms | 6-Benzyloxy-1H-indole-2-carboxylic acid methyl ester, Methyl 6-benzyloxyindole-2-carboxylate |

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. Below is a summary of the available data for this compound.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to Yellow Solid | [Commercial Supplier] |

| Boiling Point | 472.3 °C at 760 mmHg (Calculated) | [1] |

| Density | 1.253 g/cm³ (Calculated) | [1] |

| Flash Point | 239.5 °C (Calculated) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.53 (Calculated) | [1] |

| Polar Surface Area (PSA) | 51.32 Ų (Calculated) | [1] |

| Refractive Index | 1.645 (Calculated) | [1] |

Note on Data: It is important to emphasize that much of the publicly available data on the physical properties of this compound are calculated rather than experimentally determined. For precise applications, experimental verification of these properties is highly recommended.

Spectral Data

-

Mass Spectrometry: A listing for "6-Benzoxy-1H-indole-2-carboxylic acid methyl ester" on SpectraBase indicates the availability of two GC-MS spectra.[2] Access to the detailed fragmentation patterns would be invaluable for confirming the molecular weight and structural features of the compound.

Rationale for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. The expected ¹H NMR spectrum would show distinct signals for the indole protons, the benzylic protons, the aromatic protons of the benzyl group, and the methyl ester protons. The ¹³C NMR spectrum would complement this by providing information on the number and chemical environment of all carbon atoms.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups present in the molecule, such as the N-H stretch of the indole, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.

Experimental Protocols for Physical Property Determination

For researchers who wish to determine the physical properties of this compound experimentally, the following standard protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

Caption: Workflow for melting point determination.

Solubility Assessment

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

Methodology:

-

To a series of small vials, add a pre-weighed amount of the compound (e.g., 10 mg).

-

Add a measured volume of a solvent (e.g., 1 mL) to each vial. Solvents to be tested should include a range of polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Agitate the vials at a constant temperature (e.g., room temperature) for a set period.

-

Visually inspect for dissolution. If the solid dissolves, the compound is soluble to at least 10 mg/mL in that solvent. If not, the solubility is lower. This can be quantified by gradually adding more solvent until dissolution occurs or by analyzing a saturated solution via techniques like HPLC.

Caption: Workflow for solubility assessment.

Conclusion and Future Work

This compound is a compound of significant interest in medicinal chemistry and organic synthesis. While its basic identifiers and some calculated physical properties are known, a comprehensive, publicly available dataset of its experimentally determined physical and spectral properties is currently lacking in the scientific literature. The data presented in this guide, compiled from available commercial and database sources, provides a foundational understanding.

For the advancement of research involving this compound, it is imperative that a full experimental characterization be performed and published. This would include a definitive melting point, detailed solubility studies in various organic solvents, and complete ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectral data. Such information would greatly enhance the utility of this versatile indole derivative for the scientific community.

References

A Comprehensive Technical Guide to the Storage of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the optimal storage conditions for methyl 6-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in various synthetic and medicinal chemistry applications. Understanding the chemical stability of this molecule is paramount to ensuring its integrity, purity, and performance in downstream applications. This document will delve into the scientific rationale behind the recommended storage protocols, explore potential degradation pathways, and provide actionable experimental procedures for stability assessment.

Executive Summary: Core Storage Recommendations

For routine short-to-medium-term storage, this compound should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, temperatures of -20°C are recommended to minimize the rate of potential degradation reactions. While some suppliers suggest room temperature storage for the dry, sealed solid, this is generally not advisable for maintaining the highest purity over extended periods due to the inherent reactivity of the indole nucleus.

| Storage Duration | Temperature | Atmosphere | Container |

| Short-term (< 1 month) | 2-8°C | Inert (Argon/Nitrogen) | Tightly sealed, opaque |

| Medium-term (1-6 months) | 2-8°C | Inert (Argon/Nitrogen) | Tightly sealed, opaque |

| Long-term (> 6 months) | -20°C | Inert (Argon/Nitrogen) | Tightly sealed, opaque |

The Chemical Rationale: Understanding the Molecule's Vulnerabilities

The storage recommendations are derived from the chemical nature of the three key functional groups within this compound: the indole ring, the benzyl ether, and the methyl ester.

The Indole Nucleus: A Susceptibility to Oxidation and Light

The indole ring is an electron-rich aromatic system, making it prone to oxidation. This oxidation can occur at the C2 and C3 positions, leading to the formation of various degradation products, including oxindoles. Exposure to atmospheric oxygen can facilitate this process, which is why storage under an inert atmosphere is critical.

Furthermore, indole derivatives are often sensitive to light, particularly UV radiation. Photodegradation can lead to complex reaction pathways and the formation of colored impurities. Therefore, storing the compound in an opaque or amber vial is essential to protect it from light-induced degradation.

The Benzyl Ether Linkage: Stability and Potential for Cleavage

The benzyl ether protecting group is generally robust and stable under a wide range of conditions. However, it is susceptible to cleavage under two primary conditions:

-

Acidic Conditions: Strong acids can catalyze the cleavage of the benzyl ether, proceeding through a benzylic carbocation intermediate. Therefore, it is crucial to avoid any acidic contaminants during storage.

-

Catalytic Hydrogenolysis: The benzyl C-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). While not a typical storage concern, this highlights the importance of ensuring the compound is not stored in the presence of residual hydrogenation catalysts or under a hydrogen atmosphere.

The Methyl Ester: A Target for Hydrolysis

The methyl ester at the C2 position is susceptible to hydrolysis under both acidic and basic conditions. While the rate of hydrolysis is generally slow in the solid state at neutral pH, the presence of moisture or acidic/basic impurities can accelerate this process, leading to the formation of the corresponding carboxylic acid. Keeping the compound dry and in a tightly sealed container is therefore crucial.

Potential Degradation Pathways

Based on the reactivity of the functional groups, several degradation pathways can be postulated for this compound. Understanding these pathways is crucial for developing appropriate analytical methods to monitor the compound's purity over time.

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

To establish the optimal storage conditions for a specific batch of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its purity over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Step-by-Step Forced Degradation Study

-

Sample Preparation: Prepare several aliquots of the compound in separate, appropriate containers.

-

Stress Conditions: Expose the aliquots to a range of conditions:

-

Elevated Temperature: Store samples at 40°C and 60°C.

-

High Humidity: Store samples at room temperature in a desiccator with a saturated salt solution to maintain high humidity (e.g., 75% RH).

-

Light Exposure: Expose a sample to a light source (e.g., a photostability chamber).

-

Acidic Conditions (Solution): Prepare a dilute solution of the compound in a mildly acidic solvent (e.g., 0.01 M HCl in methanol).

-

Basic Conditions (Solution): Prepare a dilute solution of the compound in a mildly basic solvent (e.g., 0.01 M NaOH in methanol).

-

Oxidative Conditions (Solution): Prepare a dilute solution of the compound in a solvent containing a mild oxidizing agent (e.g., 0.3% H₂O₂ in methanol).

-

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Analysis: Use a validated HPLC method to determine the purity of the compound and identify any degradation products. A mass spectrometer coupled to the HPLC (LC-MS) can aid in the identification of these products.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The stability of this compound is intrinsically linked to its chemical structure. By understanding the vulnerabilities of the indole nucleus, the benzyl ether linkage, and the methyl ester, researchers can implement effective storage strategies to preserve the compound's integrity. The core principles of storing this compound are to protect it from light, oxygen, moisture, and acidic/basic environments. For long-term storage, low temperatures are essential. By following these guidelines and, if necessary, performing a tailored stability study, researchers can ensure the quality and reliability of this important chemical intermediate.